![molecular formula C21H21N3O4S3 B2611154 N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide CAS No. 714263-26-0](/img/structure/B2611154.png)
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(Phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is a complex organic compound characterized by its unique molecular structure, combining a phenylsulfonyl group, a thienyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide typically involves multi-step procedures that include:
Formation of 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: : This step generally uses condensation reactions between sulfonyl chlorides and hydrazones.
Attachment of the thienyl group: : Utilizing thienyl lithium or Grignard reagents to add the thienyl moiety to the pyrazole ring.
Linking the final phenyl group with ethanesulfonamide: : Achieved through amidation reactions facilitated by activating agents like EDC or DCC.
Industrial Production Methods
For large-scale production, optimized reaction conditions are employed to enhance yield and purity. Key factors include:
Catalysts and Solvents: : Selection of efficient catalysts and eco-friendly solvents to reduce waste and increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to prevent side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thienyl ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at the phenylsulfonyl group, leading to the formation of sulfides.
Substitution: : Electrophilic or nucleophilic substitutions may target the pyrazole or phenyl rings, modifying the compound’s functionality.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Sulfides: : From reduction.
Substituted pyrazole derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in developing pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential to interact with specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine
It has been investigated for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. These studies help in the development of new drugs and treatment strategies.
Industry
In industrial applications, it serves as a precursor for producing specialty chemicals and materials with tailored properties, such as polymers and advanced composites.
Mechanism of Action
N-{3-[1-(Phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide exerts its effects through interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or signaling pathways, leading to the observed biological activities. For instance, it may inhibit specific enzymes by binding to their active sites or alter receptor-mediated signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide: : Differ in the substitution pattern on the pyrazole or phenyl rings.
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Methanesulfonamide instead of ethanesulfonamide.
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide: : Benzenesulfonamide in place of ethanesulfonamide.
Uniqueness
The specific combination of functional groups in this compound imparts unique reactivity and properties that distinguish it from other similar compounds. Its ethanesulfonamide group, in particular, can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHQDJAILWTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

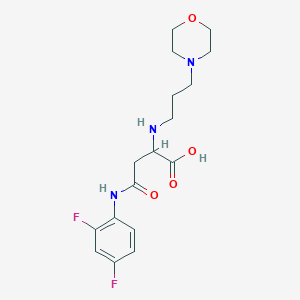
![4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2611073.png)
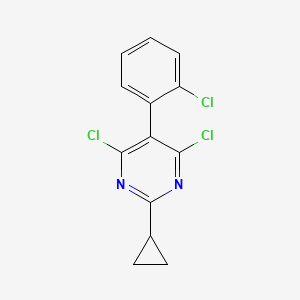
![1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2611078.png)
![4-Tert-butyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2611079.png)
![(E)-2-cyano-3-(4-dodecoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2611080.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
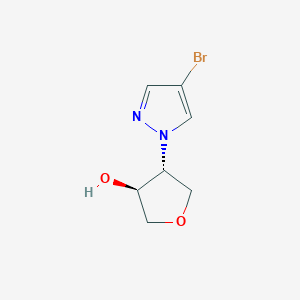
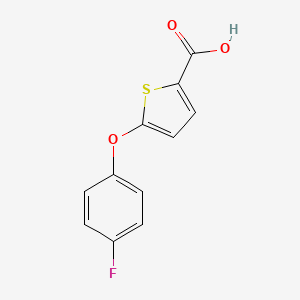
![13-chloro-5-[2-(4-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2611088.png)
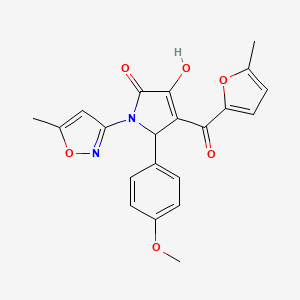
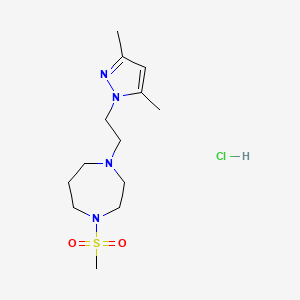
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)
